EED Probe Displacement Activity
A BindingDB record indicates that 3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride inhibits the binding of an oregon-green probe to GST-tagged Embryonic Ectoderm Development (EED) protein with an IC50 of 70 nM [1]. No comparator compound data is provided within this same assay record, making it impossible to determine if this activity represents a meaningful improvement or differentiation relative to close structural analogs or known EED inhibitors such as EED226 or A-395 [2]. This is a standalone observation lacking the quantitative context required for procurement decisions.
| Evidence Dimension | EED probe displacement inhibition |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | No comparator data available in the same assay |
| Quantified Difference | Not calculable |
| Conditions | LanthaScreen TR-FRET assay; inhibition of pyrrolidine inhibitor-based oregon-green probe binding to GST-tagged EED (unknown origin) after 1 hour |
Why This Matters
Without a comparator, a single IC50 value cannot distinguish this compound from any other EED inhibitor available for purchase.
- [1] BindingDB. Entry BDBM50231839 for CHEMBL4094876. IC50: 70 nM. Inhibition of pyrrolidine inhibitor-based oregon-green probe binding to GST-tagged EED. View Source
- [2] Qi, W., et al. (2017). An allosteric PRC2 inhibitor targeting the EED pocket. Nature Chemical Biology, 13(4), 381-388. (Context for known EED inhibitor activity benchmarks). View Source
